molecular formula C8H16O B1253631 (2R,3R)-2,3-di(propan-2-yl)oxirane

(2R,3R)-2,3-di(propan-2-yl)oxirane

Cat. No.: B1253631
M. Wt: 128.21 g/mol
InChI Key: IKASFLJHSHDRIQ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-di(propan-2-yl)oxirane is an epoxide that is oxirane substituted by propan-2-yl groups at positions 2 and 3 respectively (the 2R,3R-stereoisomer). It has a role as a metabolite.

Scientific Research Applications

Antifungal Activity

(2R,3R)-2,3-di(propan-2-yl)oxirane derivatives have been synthesized and evaluated for their antifungal activity. For instance, (2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a compound derived from this oxirane, demonstrated potent antifungal properties both in vitro and in vivo (Tasaka et al., 1993).

Chemical Synthesis and Reactions

The oxirane has been utilized in various chemical synthesis processes. For example:

  • It served as an intermediate in the synthesis of sulfur-containing antifungal azoles (Ide & Nakata, 1999).
  • In synthesizing naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, (2R,3R)-(−)-oxirane-2,3-dicarboxylate was used as a precursor (Legters et al., 1991).
  • The compound was involved in regio- and diastereoselective ring-opening reactions for synthesizing cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).

Theoretical Studies

Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, providing insights into the reaction mechanisms and chemical parameters involved (Kuevi et al., 2012).

Applications in Organic Chemistry

This compound and its derivatives have wide applications in organic chemistry, such as:

  • Chemoenzymatic synthesis for obtaining various enantiomers (Sundby et al., 2004).
  • Reactions with aromatic dithiols to produce sulfur-containing propan-2-ols (Mesropyan et al., 2009).

Synthetic Applications

This oxirane has been used in various synthetic applications, including:

  • Synthesizing fluorinated compounds for regio- and stereo-selective ring openings (Arnone et al., 1992).
  • Studying the reaction mechanisms of NO3 with acyclic monoalkenes, leading to oxirane products (Berndt & Böge, 1995).

Pharmaceutical Applications

While excluding drug use and dosage, it's notable that oxirane derivatives have been explored in pharmaceutical contexts:

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(2R,3R)-2,3-di(propan-2-yl)oxirane

InChI

InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8-/m1/s1

InChI Key

IKASFLJHSHDRIQ-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](O1)C(C)C

Canonical SMILES

CC(C)C1C(O1)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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